molecular formula C20H18ClNO2 B5735398 2-(4-chlorophenoxy)-2-methyl-N-(naphthalen-1-yl)propanamide

2-(4-chlorophenoxy)-2-methyl-N-(naphthalen-1-yl)propanamide

Cat. No.: B5735398
M. Wt: 339.8 g/mol
InChI Key: XCMUSIPDLIZQDK-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-(naphthalen-1-yl)propanamide is an organic compound that features a chlorophenoxy group, a methyl group, and a naphthyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(naphthalen-1-yl)propanamide typically involves the reaction of 4-chlorophenol with 2-bromo-2-methylpropanoic acid to form 2-(4-chlorophenoxy)-2-methylpropanoic acid. This intermediate is then reacted with naphthalen-1-amine under amide coupling conditions to yield the final product. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-(naphthalen-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-(naphthalen-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action for 2-(4-chlorophenoxy)-2-methyl-N-(naphthalen-1-yl)propanamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-2-methyl-N-(naphthalen-2-yl)propanamide
  • 2-(4-chlorophenoxy)-2-methyl-N-(phenyl)propanamide
  • 2-(4-bromophenoxy)-2-methyl-N-(naphthalen-1-yl)propanamide

Uniqueness

2-(4-chlorophenoxy)-2-methyl-N-(naphthalen-1-yl)propanamide is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-naphthalen-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-20(2,24-16-12-10-15(21)11-13-16)19(23)22-18-9-5-7-14-6-3-4-8-17(14)18/h3-13H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMUSIPDLIZQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC2=CC=CC=C21)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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